molecular formula C13H16N2O3 B2416760 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 923103-64-4

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2416760
CAS No.: 923103-64-4
M. Wt: 248.282
InChI Key: WKTQYJFBCDPFAO-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic compound that belongs to the class of acetamides It features a methoxy group attached to the acetamide moiety and a pyrrolidinone ring linked to the phenyl group

Properties

IUPAC Name

2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-2-5-11(8-10)15-7-3-6-13(15)17/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTQYJFBCDPFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as methoxy donors, halides, and amines.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a chemical compound of interest in medicinal chemistry because of its potential biological activity and therapeutic applications. Research indicates it interacts specifically with the Sigma-1 receptor, influencing neuronal function and various signaling pathways. Studies are being conducted to determine its effectiveness in modulating receptor activity and its potential for treating anxiety and depression.

Sigma-1 Receptor Modulation

  • 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has been identified as an allosteric modulator of the Sigma-1 receptor, a protein that is implicated in various neurological functions.
  • The compound's interaction with the Sigma-1 receptor may influence biochemical pathways such as the inositol 1,4,5-trisphosphate receptor-mediated pathway, suggesting potential applications in treating conditions like epilepsy and depression.
  • Modulation of the Sigma-1 receptor can lead to significant cellular effects, potentially enhancing cognitive function and exhibiting anti-seizure properties.

Structural Features and Interactions

  • The combination of a methoxy-substituted phenyl ring and a pyrrolidinone moiety in 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide contributes to its distinct chemical and biological properties.
  • This specific arrangement allows for unique interactions with biological targets that may not be replicated by similar compounds.

Structural Comparison Table

Compound NameStructural FeaturesUnique Aspects
2-(Cyclopentylthio)-N-(4-methoxyphenyl)acetamideLacks pyrrolidinone moietyAltered biological activity due to missing functional group
N-(4-Methoxyphenyl)acetamideSimplified structure without pyrrolidinonePotentially less effective as a Sigma receptor modulator
N-[4-Methoxy-3-(2-chloroethyl)phenyl]acetamideContains chloroethyl instead of pyrrolidinoneDifferent reactivity profile affecting biological interactions

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Biological Activity

Overview

2-Methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, with the CAS number 923103-64-4, is a synthetic compound belonging to the acetamide class. It features a methoxy group and a pyrrolidinone ring, which are significant for its biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in neurology and oncology.

The primary target of this compound is the Sigma-1 receptor . This receptor is located in the endoplasmic reticulum membrane and plays a crucial role in various cellular functions. The compound acts as an allosteric modulator of this receptor, influencing pathways such as the inositol 1,4,5-trisphosphate (IP3) pathway, which is vital for calcium signaling in cells .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Anti-seizure Activity : The modulation of the Sigma-1 receptor may lead to anti-seizure effects comparable to established drugs like Levetiracetam .
  • Antidepressant Effects : The interaction with the Sigma-1 receptor is also linked to potential antidepressant properties.
  • Cognition Enhancement : There is preliminary evidence suggesting that this compound could enhance cognitive functions through its biochemical pathways.

Biochemical Analysis

The biological activity of this compound is supported by its structural components:

Component Description
Methoxy GroupEnhances solubility and biological activity
Pyrrolidinone RingImportant for interaction with biological targets
Sigma-1 Receptor ModulationInfluences cellular signaling pathways

Case Studies and Research Findings

Recent studies have explored the biological activity of related pyrrolidine derivatives. For instance, a study on 5-Oxopyrrolidine derivatives demonstrated significant anticancer activity against A549 lung adenocarcinoma cells. The findings highlighted structure-dependent variations in activity, suggesting that modifications to the chemical structure can lead to enhanced therapeutic effects .

Example Study

In a comparative analysis, several derivatives were tested for their anticancer properties:

Compound Activity Against A549 Cells Notes
Compound 21Potent against multidrug-resistant strainsSelective antimicrobial activity
Compound 18Moderate anticancer activityStructure similar to target compound
Compound 6Enhanced cytotoxicitySignificant reduction in cell viability

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